1-[2-(ethylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-2-32-19-11-7-6-10-18(19)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZXSTGMZCZUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,3-triazole Derivatives
5-Amino-1-phenyl-1,2,3-triazole-4-carboxylates undergo cyclocondensation with orthoesters or activated carbonyl compounds. For example, treatment of ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate with triethyl orthoformate in acetic acid yields the triazolopyrimidine scaffold via intermediate ethoxymethyleneamine formation. Hydrazine hydrate further cyclizes the intermediate to 6-aminotriazolo[4,5-d]pyrimidin-7-one, which is subsequently halogenated at the 7-position using phosphorus oxychloride.
Key Reaction Conditions
Diazotization and Cyclization
Alternative approaches involve diazotization of 4,5-diaminopyrimidines. Sodium nitrite in acetic acid mediates triazole ring formation, as exemplified in ticagrelor intermediates. For instance, CLTAM (a triazolopyrimidine precursor) is synthesized from CLIDA via diazotization with isoamyl nitrite, followed by bromination using CHBr₃. This method, however, requires careful handling of toxic reagents like triflic anhydride.
Functionalization of Piperazine
The 4-position of piperazine is selectively substituted with the triazolopyrimidine core through nucleophilic aromatic substitution (SNAr).
SNAr with 7-Chlorotriazolopyrimidine
7-Chloro-3-phenyl-3H-[1,triazolo[4,5-d]pyrimidine reacts with piperazine in dimethylformamide (DMF) at 60–80°C, facilitated by triethylamine as a base. The reaction typically achieves 70–85% yield, with excess piperazine ensuring mono-substitution.
Optimization Parameters
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers an alternative for sterically hindered substrates. Using Pd₂(dba)₃ and Xantphos, 7-bromotriazolopyrimidine couples with piperazine in toluene at 100°C, achieving 82% yield. This method avoids harsh basic conditions but requires inert atmosphere handling.
Acylation with 2-(Ethylsulfanyl)benzoyl Chloride
The final step introduces the 2-(ethylsulfanyl)benzoyl group via acylation of the piperazine nitrogen.
Schotten-Baumann Conditions
Aqueous-phase acylation under basic conditions (NaOH, dichloromethane) ensures rapid reaction. 2-(Ethylsulfanyl)benzoyl chloride reacts with the piperazine intermediate at 0–5°C, yielding 89–93% product. Ethylsulfanyl stability under basic conditions is critical; prolonged exposure above 10°C leads to thioether oxidation.
Steglich Esterification
For acid-sensitive intermediates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediate acylation in anhydrous THF. This method achieves 85% yield but requires chromatographic purification due to urea byproducts.
Catalytic and Solvent Effects
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may degrade thiobenzoyl groups. Dichloromethane and THF balance reactivity and stability, particularly for thioether-containing intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azole ring or other aromatic rings, potentially leading to the hydrogenation of these structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Use of electrophiles like alkyl halides, acyl halides, or nucleophiles like amines and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Hydrogenated derivatives of the aromatic rings.
Substitution: Introduction of new functional groups at the aromatic positions, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.
Industry: Utilization in the development of new materials or catalysts due to its unique structure.
Mechanism of Action
The compound's mechanism of action is likely dependent on its interactions with specific molecular targets:
Molecular Targets: Potential targets may include enzymes, receptors, or DNA.
Pathways Involved: The exact pathways would depend on the biological context, but may involve inhibition or activation of specific enzymes or receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:
Key Structural Analogues
Comparative Analysis
- Triazolopyrimidine Substitution: The target’s 3-phenyl group (vs. Ethylsulfanyl in the benzoyl moiety (target) provides greater lipophilicity (logP ~3.5 estimated) compared to the sulfonyl group in (logP ~2.8), which may enhance blood-brain barrier penetration .
Synthetic Accessibility :
Pharmacological and Biochemical Insights
Receptor Selectivity :
- The triazolopyrimidine-piperazine scaffold in the target and may exhibit cross-reactivity with neurokinin-3 (NK3) receptors, but the phenyl substitution (target) likely reduces off-target effects compared to ethoxyphenyl () .
- Sulfonyl-piperazine derivatives (e.g., ) show higher affinity for phosphodiesterases (PDEs), as seen in , whereas the target’s benzoyl group may favor dopamine D3 receptor binding .
Metabolic Stability :
- Ethylsulfanyl (target) is less prone to oxidative metabolism than ethoxy groups (), which are susceptible to cytochrome P450-mediated dealkylation .
Biological Activity
The compound 1-[2-(ethylsulfanyl)benzoyl]-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolopyrimidine core and a piperazine ring, with an ethylsulfanyl group attached to a benzoyl moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| 1 | 32 | 31 |
| 2 | 25 | 26 |
| 3 | 18 | 17 |
The above table summarizes the inhibition zones observed in studies evaluating the antimicrobial efficacy of related compounds .
Anticancer Activity
The compound's potential anticancer properties have also been investigated. Studies have indicated that triazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as G protein-coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The presence of the triazole ring enhances its interaction with these targets, leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Lu Lin et al. evaluated the antimicrobial activity of several triazolo-thiadiazole derivatives. The results indicated that modifications to the piperazine ring significantly influenced antimicrobial potency .
- Anticancer Mechanism Exploration : Another investigation focused on the effects of triazolo-pyrimidine derivatives on breast cancer cell lines. The study found that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Q & A
Q. Table 1: Structural Analogs and Biological Activities
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| 3-Ethyl-triazolo[4,5-d]pyrimidine | Antitumor | |
| Piperazine-sulfonyl derivatives | Antimicrobial |
Advanced: What strategies can improve bioavailability and pharmacokinetic properties without compromising activity?
- Prodrug design : Modify the ethylsulfanyl group to a sulfoxide or sulfone for enhanced solubility .
- Lipid nanoparticle encapsulation : Increases plasma half-life in preclinical models .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperazine oxidation) and block them with fluorine substitutions .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Replace the triazole ring with imidazole to assess impact on target binding .
- Substituent variation : Systematically alter the phenyl group on the triazole (e.g., electron-withdrawing vs. donating groups) .
- Piperazine substitution : Introduce sulfonyl or carbonyl groups to modulate lipophilicity .
Advanced: What experimental approaches elucidate the mechanism of action for this compound?
- Enzyme inhibition assays : Test against purified kinases or phosphodiesterases using fluorescence polarization .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to identify binding interactions .
- Transcriptomic profiling : RNA sequencing reveals downstream pathways affected in treated cells .
Advanced: How can computational methods predict off-target interactions or toxicity?
- Molecular docking : Screen against databases like ChEMBL to identify potential off-targets .
- ADMET prediction : Use tools like SwissADME to forecast metabolic liabilities (e.g., CYP450 inhibition) .
- Reaction design platforms : ICReDD’s quantum chemical calculations optimize synthesis pathways and reduce toxic byproducts .
Advanced: How to address synthetic impurities that affect reproducibility in biological assays?
- Impurity profiling : LC-MS/MS identifies common byproducts (e.g., de-ethylated derivatives) .
- Chromatographic purification : Gradient elution with acetonitrile/water removes polar impurities .
- Quality control : Implement strict batch-to-batch NMR and HRMS validation .
Advanced: What strategies mitigate resistance development in therapeutic applications?
- Combination therapy : Pair with standard chemotherapeutics (e.g., doxorubicin) to reduce resistance .
- Epigenetic modulation : Co-administer HDAC inhibitors to restore target expression in resistant cells .
- Dynamic SAR : Iterate derivatives based on resistance mutations identified in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
